1-Buten-3-yne
Overview
Description
1-Buten-3-yne, also known as vinylacetylene, is an organic compound with the molecular formula C₄H₄. It is a colorless gas with a faintly sweet odor and is highly flammable. This compound is a member of the enyne family, characterized by the presence of both a double bond and a triple bond within the same molecule. Its structure can be represented as CH₂=CH-C≡CH.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Buten-3-yne can be synthesized through several methods. One common laboratory synthesis involves the dehydrohalogenation of 1,3-dichloro-2-butene using potassium hydroxide in ethylene glycol. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the product is collected by distillation .
Industrial Production Methods: Industrially, this compound is produced by the dimerization of acetylene in the presence of a hydrochloric acid solution of cuprous chloride and ammonium chloride . This method is efficient and yields a high purity product suitable for various applications.
Chemical Reactions Analysis
1-Buten-3-yne undergoes a variety of chemical reactions due to the presence of both double and triple bonds:
Oxidation:
- This compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction:
- Hydrogenation of this compound in the presence of a palladium catalyst can selectively reduce the triple bond to form 1-butene or fully hydrogenate to butane.
Substitution:
- Halogenation reactions with chlorine or bromine can occur, leading to the formation of dihalogenated products.
Polymerization:
Scientific Research Applications
1-Buten-3-yne has several applications in scientific research and industry:
Chemistry:
- It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology and Medicine:
- While not directly used in biological systems, derivatives of this compound are explored for their potential in drug development and as intermediates in the synthesis of biologically active compounds.
Industry:
- This compound is used in the production of chloroprene, which is a monomer for the synthesis of neoprene rubber. It is also used in the manufacture of adhesives and coatings .
Mechanism of Action
The reactivity of 1-Buten-3-yne is primarily due to the presence of its conjugated double and triple bonds. These bonds can participate in various addition and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
1-Buten-3-yne is unique due to its enyne structure. Similar compounds include:
1-Butyne (Ethylacetylene): Contains a triple bond but lacks the double bond present in this compound.
1,3-Butadiene: Contains two double bonds but no triple bond.
Propyne (Methylacetylene): Contains a triple bond but is a smaller molecule with only three carbon atoms.
The presence of both double and triple bonds in this compound makes it more reactive and versatile compared to these similar compounds .
Properties
IUPAC Name |
but-1-en-3-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4/c1-3-4-2/h1,4H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYPICNXBKQZGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4 | |
Record name | 1-BUTEN-3-YNE | |
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Record name | vinylacetylene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Vinylacetylene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25085-29-4 | |
Record name | 1-Buten-3-yne, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25085-29-4 | |
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DSSTOX Substance ID |
DTXSID4029199 | |
Record name | 1-Buten-3-yne | |
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Molecular Weight |
52.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-buten-3-yne appears as a colorless gas or liquid. Derived by the dimerization of acetylene. Used in the synthesis of neoprene and for other organic syntheses., Liquid, Colorless gas or liquid; [HSDB] | |
Record name | 1-BUTEN-3-YNE | |
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Record name | 1-Buten-3-yne | |
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Record name | Vinyl acetylene | |
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Boiling Point |
5.1 °C @ 760 mm Hg | |
Record name | 1-BUTEN-3-YNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5743 | |
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Solubility |
Sol in benzene, In water, 1.79X10+3 mg/l @ 30 °C | |
Record name | 1-BUTEN-3-YNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5743 | |
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Density |
0.7095 @ 0 °C/0 °C | |
Record name | 1-BUTEN-3-YNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5743 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
1.80 (AIR= 1) | |
Record name | 1-BUTEN-3-YNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5743 | |
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Vapor Pressure |
1,350 mm Hg @ 25 °C | |
Record name | 1-BUTEN-3-YNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5743 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas or liquid | |
CAS No. |
689-97-4 | |
Record name | 1-BUTEN-3-YNE | |
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URL | https://cameochemicals.noaa.gov/chemical/18050 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Buten-3-yne | |
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Record name | 1-Buten-3-yne | |
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Record name | 1-Buten-3-yne | |
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Record name | 1-Buten-3-yne | |
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Record name | Butenyne | |
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Record name | VINYL ACETYLENE | |
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Record name | 1-BUTEN-3-YNE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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